molecular formula C11H14N2S B088024 4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 10554-34-4

4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B088024
CAS RN: 10554-34-4
M. Wt: 206.31 g/mol
InChI Key: UJDYXHJTVIGHDN-UHFFFAOYSA-N
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Description

4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as NS-105, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is believed to exert its therapeutic effects by modulating various neurotransmitter systems in the brain. It has been found to enhance the release of acetylcholine, dopamine, and serotonin, which are important neurotransmitters involved in cognitive function and mood regulation.

Biochemical And Physiological Effects

4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to enhance learning and memory in animal models, increase the density of dendritic spines in the hippocampus, and improve synaptic plasticity. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth.

Advantages And Limitations For Lab Experiments

4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be non-toxic at therapeutic doses. However, its low solubility in water can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand its potential side effects and long-term safety.

Future Directions

There are several future directions for the study of 4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. One potential avenue is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential use as an anti-depressant or anxiolytic agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves the reaction of 2-aminothiazole with phenacyl bromide in the presence of sodium hydroxide. The resulting intermediate is then treated with methyl iodide to form 4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, cognition-enhancing, and anti-depressant effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

CAS RN

10554-34-4

Product Name

4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

InChI

InChI=1S/C11H14N2S/c1-9-7-8-14-11(12-9)13-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)

InChI Key

UJDYXHJTVIGHDN-UHFFFAOYSA-N

SMILES

CC1CCSC(=N1)NC2=CC=CC=C2

Canonical SMILES

CC1CCSC(=N1)NC2=CC=CC=C2

Origin of Product

United States

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